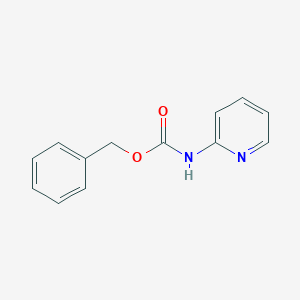

Carbamic acid, 2-pyridinyl-, phenylmethyl ester

Description

Properties

IUPAC Name |

benzyl N-pyridin-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHDIQIXOALAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307334 | |

| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105892-47-5 | |

| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Carbamic acid, 2-pyridinyl-, phenylmethyl ester

Executive Summary

This guide details the physicochemical properties, synthetic pathways, and structural characterization of Carbamic acid, 2-pyridinyl-, phenylmethyl ester . Structurally, this molecule represents a 2-aminopyridine core protected by a benzyloxycarbonyl (Cbz/Z) group. It is a critical intermediate in medicinal chemistry, serving as a stable precursor for aminopyridine-based kinase inhibitors and peptidomimetics. The 2-pyridinyl moiety introduces unique electronic constraints compared to standard aromatic carbamates, specifically regarding nucleophilicity and hydrogen bonding potential.

Part 1: Structural Anatomy & Physicochemical Profile

Chemical Identity

The molecule consists of a central carbamate linker connecting a lipophilic benzyl group and a polar, basic 2-pyridinyl ring.

| Property | Data |

| IUPAC Name | Benzyl pyridin-2-ylcarbamate |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| H-Bond Donors | 1 (Carbamate NH) |

| H-Bond Acceptors | 3 (Pyridine N, Carbonyl O, Ether O) |

| pKa (Predicted) | ~3.5–4.0 (Pyridine N); Amide NH is acidic (pKa ~15) |

| LogP | ~2.3 (Moderate Lipophilicity) |

Electronic Considerations

Unlike simple aniline derivatives, the 2-aminopyridine nitrogen is part of an amidine-like system. When acylated (as in this carbamate), the lone pair on the exocyclic nitrogen is delocalized into the carbonyl group, significantly reducing its nucleophilicity.

-

Pyridine Nitrogen: Remains the primary site of basicity, though inductive withdrawal by the carbamate lowers its pKa relative to free 2-aminopyridine (pKa 6.86).

-

Carbamate Linkage: Provides acid/base stability superior to simple amides, yet allows for orthogonal deprotection via hydrogenolysis.

Part 2: Synthetic Routes & Mechanistic Causality

The synthesis of Cbz-2-aminopyridine requires careful control of pH and stoichiometry to prevent bis-acylation or reaction at the ring nitrogen.

Method A: Schotten-Baumann Acylation (Classic)

This is the standard laboratory scale approach using Benzyl Chloroformate (Cbz-Cl).

-

Reagents: 2-Aminopyridine, Benzyl Chloroformate (Cbz-Cl), Base (Na₂CO₃ or Pyridine).

-

Solvent: DCM or THF/Water biphasic system.

-

Critical Control Point: 2-Aminopyridine is an ambident nucleophile. While the exocyclic amine is thermodynamically preferred for acylation, the ring nitrogen is kinetically active. Using a weak base (Na₂CO₃) buffers the system to favor the neutral amine species.

Method B: Isocyanate Rearrangement (Green/Catalyst-Free)

A modern approach utilizing the rearrangement of N-hetaryl ureas or direct reaction of isocyanates, avoiding chlorinated byproducts.

-

Mechanism: Thermal decomposition of a urea precursor generates the pyridin-2-yl isocyanate in situ, which is then trapped by benzyl alcohol.

-

Advantage: Avoids the use of unstable Cbz-Cl and minimizes bis-acylation byproducts.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic pathways. Method A follows a direct acylation/elimination, while Method B utilizes an isocyanate intermediate.

Part 3: Structural Characterization Protocols

Verification of the structure relies on distinguishing the carbamate protons from potential isomers (such as ring-nitrogen acylation).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |

| 10.20 ppm | Singlet (br) | 1H | NH (Carbamate) | Broad signal; confirms N-acylation. Disappears with D₂O shake. |

| 8.30 ppm | Doublet | 1H | Py-H6 | Characteristic downfield shift of proton adjacent to ring nitrogen. |

| 7.90 – 7.70 ppm | Multiplet | 2H | Py-H3, H4 | Aromatic ring protons. |

| 7.45 – 7.30 ppm | Multiplet | 5H | Ph-H | Benzyl aromatic protons (diagnostic envelope). |

| 7.05 ppm | Triplet | 1H | Py-H5 | Upfield aromatic proton. |

| 5.20 ppm | Singlet | 2H | CH₂ (Benzylic) | Key Identifier. Sharp singlet confirming the benzyl ester linkage. |

Infrared Spectroscopy (FT-IR)

-

3250 cm⁻¹: N-H stretch (secondary amide).

-

1725 cm⁻¹: C=O stretch (Carbamate carbonyl). Note: This is higher frequency than typical amides (~1650) but lower than esters (~1740).

-

1240 cm⁻¹: C-O-C stretch (Asymmetric).

Part 4: Deprotection & Reactivity

The utility of the Cbz group lies in its stability under acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), while being cleanly removed by catalytic hydrogenation.

Protocol: Catalytic Hydrogenolysis

This method regenerates the free 2-aminopyridine without affecting acid-sensitive groups elsewhere in the molecule.

-

Dissolution: Dissolve 1.0 eq of Benzyl pyridin-2-ylcarbamate in Methanol or Ethanol.

-

Catalyst: Add 10% Pd/C (5-10 wt% loading).

-

Atmosphere: Purge with H₂ gas (balloon pressure, 1 atm) or use a hydrogenation shaker (30 psi).

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of UV-active starting material, appearance of polar amine).

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Byproduct: Toluene (volatile) and CO₂ (gas).

-

Deprotection Mechanism Diagram

Figure 2: Mechanistic flow of Pd-catalyzed hydrogenolysis. The benzylic C-O bond is cleaved first, yielding an unstable carbamic acid that spontaneously decarboxylates.

Part 5: Applications in Drug Discovery

Privileged Scaffold

The 2-aminopyridine motif is ubiquitous in kinase inhibitors (e.g., Sorafenib, Imatinib analogs). The carbamate form serves two roles:

-

Prodrug Potential: Modulating solubility and metabolic stability.

-

Synthetic Intermediate: Protecting the exocyclic amine during electrophilic aromatic substitution on the pyridine ring (e.g., halogenation at the 5-position).

Peptidomimetics

Incorporation of this unit into peptide chains mimics the phenylalanine side chain (via the benzyl group) while introducing a rigid, hydrogen-bond accepting turn mimic (via the pyridine).

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz stability and deprotection).

-

Kasatkina, S. O., et al. (2021). Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols.[2] Organic & Biomolecular Chemistry, 19(27), 6059-6065.[2] (Describes the isocyanate/urea route).

-

Shimazumi, R., et al. (2022).[3] Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration.[3] The Journal of Organic Chemistry. (Highlights the reactivity and rearrangement potential of this scaffold).

Sources

Molecular weight and formula of Carbamic acid 2-pyridinyl- phenylmethyl ester

[1]

Part 1: Molecular Identity & Physicochemical Profile[1][2]

Compound Name: Benzyl (pyridin-2-yl)carbamate Synonyms: Cbz-2-aminopyridine; Carbamic acid, N-(2-pyridinyl)-, phenylmethyl ester; Benzyloxycarbonyl-2-aminopyridine.[1] CAS Number: 17796-72-4 (Note: CAS numbers for this specific isomer vary by registry; often cataloged under general aminopyridine carbamates.[1] Verify with specific vendor).

Structural Architecture

The molecule consists of a 2-aminopyridine core protected by a benzyloxycarbonyl (Cbz) group.[1] This protection is vital because the free amine of 2-aminopyridine is electronically coupled to the pyridine ring nitrogen, creating a tautomeric system that can interfere with metal-catalyzed cross-couplings or lithiation reactions.[1]

Figure 1: Structural connectivity of Benzyl (pyridin-2-yl)carbamate.

Quantitative Data Summary

| Property | Value | Unit | Notes |

| Molecular Formula | - | - | |

| Molecular Weight | 228.25 | g/mol | Calculated |

| Appearance | White to Off-white Solid | - | Crystalline or amorphous |

| Melting Point | 94 - 98 | °C | Range varies by purity/polymorph |

| Solubility | DCM, DMSO, MeOH | - | Poor solubility in water/hexanes |

| pKa (Conj.[2][3] Acid) | ~3.5 - 4.0 | - | Pyridine ring nitrogen basicity is reduced by the electron-withdrawing Cbz group.[1] |

Part 2: Synthetic Architecture & Protocol

The Nucleophilicity Challenge

Synthesizing Cbz-2-aminopyridine is non-trivial due to ambident nucleophilicity . 2-Aminopyridine possesses two nucleophilic nitrogens:

-

Ring Nitrogen (N1): Highly nucleophilic.[1]

-

Exocyclic Amine (N2): Less nucleophilic due to resonance delocalization into the ring.[1]

Direct reaction with Benzyl Chloroformate (Cbz-Cl) often leads to:

-

Path A (Undesired): Acylation of the ring nitrogen, forming an unstable N-acyl pyridinium salt.[1]

-

Path B (Desired): Acylation of the exocyclic amine.[1]

To favor Path B, a specific base and temperature profile are required to deprotonate the exocyclic amine or thermodynamically equilibrate the product.[1]

Validated Synthesis Protocol

Reaction: 2-Aminopyridine + Benzyl Chloroformate (Cbz-Cl)

Reagents

-

Benzyl Chloroformate (1.1 equiv) - Freshly distilled or high purity recommended.

-

Solvent: Anhydrous THF (for NaH method) or DCM (for mild base method).[1]

Step-by-Step Methodology (NaH Method - High Selectivity)

This method uses a strong base to deprotonate the exocyclic amine, making it the dominant nucleophile.[1]

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon/Nitrogen.

-

Deprotonation: Add 2-aminopyridine (10 mmol) dissolved in anhydrous THF (50 mL). Cool to 0°C.[1][6][7][8]

-

Activation: Carefully add NaH (60% dispersion in oil, 11 mmol) portion-wise. Evolution of

gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases. Result: Formation of the sodium amide species.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Acylation: Add Benzyl Chloroformate (11 mmol) dropwise via syringe over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (30% EtOAc in Hexanes).[1]

-

Quench: Cool to 0°C and quench carefully with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1][7][8] Dry over

.[7][8]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).

Figure 2: Synthesis workflow using the Sodium Hydride method to ensure regioselectivity.

Part 3: Applications in Drug Design

Protection for Cross-Coupling

Free 2-aminopyridines poison Palladium catalysts during Buchwald-Hartwig aminations due to the chelating ability of the pyridine nitrogen.[1] The Cbz group:

-

Reduces the electron density on the ring nitrogen.[1]

-

Sterically hinders the coordination site.[1]

-

Allows for successful coupling at other halogenated positions on the pyridine ring.[1]

Directed Lithiation

The Cbz-amino group acts as a Directed Metalation Group (DMG) .[1] Treatment of Benzyl (pyridin-2-yl)carbamate with n-BuLi or LDA directs lithiation to the C3 position of the pyridine ring.[1] This allows for the introduction of electrophiles (iodine, methyl, formyl) specifically at the C3 position, a substitution pattern difficult to achieve via electrophilic aromatic substitution.[1]

Part 4: Analytical Validation

To validate the synthesis, compare the isolated product against these predicted spectral markers.

Proton NMR ( NMR, 400 MHz, )

-

10.5 - 8.5 ppm (1H, broad s): Carbamate -NH- . The shift varies significantly with concentration and solvent (downfield due to H-bonding with pyridine N).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

8.3 - 8.4 ppm (1H, d): Pyridine H6 (Proton adjacent to ring Nitrogen).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

8.0 ppm (1H, d): Pyridine H3 .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

7.7 ppm (1H, t): Pyridine H4 .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

7.3 - 7.4 ppm (5H, m): Benzyl aromatic protons.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

7.0 ppm (1H, t): Pyridine H5 .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

5.2 ppm (2H, s): Benzyl -CH2- .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Mass Spectrometry[1]

-

ESI-MS (Positive Mode): Look for

.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Fragmentation: Loss of the benzyl group (

, mass 91) is a characteristic fragmentation pathway.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

References

-

Synthesis of Aminopyridine Derivatives

-

General Carbamate Protection Strategies

-

Physical Properties & Safety (Cbz-Cl)

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. Cyclohexylthiophthalimide - Wikipedia [en.wikipedia.org]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]

- 10. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]

- 11. CN101863826A - A kind of method for preparing 2-benzylpyridine compounds - Google Patents [patents.google.com]

Solubility Profile of Carbamic Acid, 2-Pyridinyl-, Phenylmethyl Ester (CAS 105892-47-5)

[1][2][3][4][5][6][7][8]

Executive Summary

Compound Identity: Carbamic acid, 2-pyridinyl-, phenylmethyl ester Synonyms: Benzyl pyridin-2-ylcarbamate; N-Cbz-2-aminopyridine CAS Registry Number: 105892-47-5 Molecular Formula: C₁₃H₁₂N₂O₂ (MW: 228.25 g/mol )[1][2][3][4][5]

This guide provides a technical analysis of the solubility characteristics of Carbamic acid, 2-pyridinyl-, phenylmethyl ester , a critical intermediate in medicinal chemistry often used to protect the 2-aminopyridine moiety.[1][2] The solubility profile is dictated by the interplay between the lipophilic benzyloxycarbonyl (Cbz) protecting group and the polar, basic pyridine ring.[1][2]

Key Solubility Takeaway: The compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM) , moderate solubility in alcohols, and negligible solubility in water .[1][2]

Part 1: Physicochemical Basis of Solubility[1][4]

To understand the solubility behavior of this compound, one must analyze its structural pharmacophore.[1][2] The molecule consists of three distinct zones that dictate solvent interaction:

-

The Lipophilic Tail (Benzyl Group): This aromatic region drives solubility in non-polar and moderately polar organic solvents via London dispersion forces and

- -

The Linker (Carbamate -NH-CO-O-): This moiety possesses both Hydrogen Bond Donor (NH) and Acceptor (C=O, -O-) sites.[1][2] It facilitates solubility in solvents capable of hydrogen bonding (e.g., alcohols, esters).[1][2]

-

The Polar Head (Pyridine Ring): The heterocyclic nitrogen adds a degree of polarity and basicity.[1][2] While it increases affinity for polar solvents, the overall lipophilicity of the Cbz group dominates, preventing aqueous solubility at neutral pH.[1][2]

Predicted Solubility Data (Based on Structural Analogs)

| Solvent Class | Specific Solvent | Solubility Rating | Mechanism of Action |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; disrupts crystal lattice efficiently.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Favorable dispersion forces; standard solvent for synthesis/purification.[1][2] |

| Esters/Ethers | Ethyl Acetate, THF | Good (20–50 mg/mL) | Moderate polarity matches the carbamate linker.[1][2] |

| Alcohols | Methanol, Ethanol | Moderate (10–30 mg/mL) | Soluble, often requires warming; useful for recrystallization.[1][2] |

| Hydrocarbons | Hexanes, Heptane | Poor (<1 mg/mL) | Polarity mismatch; often used as an anti-solvent to induce precipitation.[1][2] |

| Aqueous | Water, PBS (pH 7.[1][2]4) | Insoluble | Hydrophobic effect dominates.[1][2] |

Part 2: Experimental Protocols for Solubilization

Protocol A: Preparation of High-Concentration Stock Solutions (20 mM - 100 mM)

Objective: Create a stable stock solution for biological assays or synthetic coupling.

-

Solvent Selection: Choose DMSO (Dimethyl sulfoxide) for biological applications due to its low volatility and high solubilizing power.[1][2] Use Anhydrous DMF for chemical synthesis to avoid hydrolysis.[1][2]

-

Weighing: Weigh the target mass of CAS 105892-47-5 into a glass vial. Note: Avoid using polystyrene plastics as DMSO/DMF may leach plasticizers.[1][2]

-

Addition: Add the solvent stepwise.[1][2] Add 75% of the calculated volume first.[1][2]

-

Agitation: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1][2]

-

Final Adjustment: Add remaining solvent to reach the target volume.

-

Storage: Store at -20°C. The carbamate linkage is stable, but the solution should be kept anhydrous to prevent slow hydrolysis.

Protocol B: Recrystallization (Purification)

Objective: Purify the compound using solubility differentials.

-

Dissolution: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate or Methanol (approx. 50-60°C).[1][2]

-

Filtration: Filter while hot to remove insoluble impurities.[1][2]

-

Precipitation: Slowly add an anti-solvent, typically Hexanes or Cold Water , until slight turbidity is observed.[1][2]

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The pure ester will crystallize out.

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application of the compound.

Figure 1: Solvent selection decision tree based on the operational requirements for Carbamic acid, 2-pyridinyl-, phenylmethyl ester.[1][2]

Part 4: Troubleshooting & Stability

"Oiling Out" During Purification

Issue: When adding the anti-solvent (e.g., Hexanes), the compound separates as an oil rather than a crystal. Mechanism: The polarity change is too rapid, or the concentration is too high, trapping impurities that lower the melting point.[1][2] Solution:

-

Add a "seed crystal" of the pure compound if available.[1][2]

-

Add the anti-solvent more slowly with vigorous stirring.[1][2]

-

Switch to a more polar anti-solvent system (e.g., Diethyl ether instead of Hexanes).[1][2]

Hydrolysis Risk

Issue: Degradation of the compound in solution over time.[1][2] Mechanism: The carbamate bond is susceptible to hydrolysis, particularly in basic conditions or in the presence of nucleophiles.[1][2] Prevention:

References

Sources

- 1. Chemical Product Catalog _Letter C_Page 60_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. KWAS KARBAMINOWY, 2-PIRYDYNYLO-, FENYLOMETYLOWY ESTER CAS#: 105892-47-5 • ChemWhat | Baza danych substancji chemicznych i biologicznych [chemwhat.pl]

- 6. Page loading... [guidechem.com]

- 7. 化工产品目录_字母排序 C_第60页_Chemicalbook [m.chemicalbook.com]

Technical Guide: Characterization and Melting Point Analysis of Benzyl Pyridin-2-ylcarbamate

The following technical guide details the characterization, synthesis context, and melting point analysis of benzyl pyridin-2-ylcarbamate (CAS 105892-47-5). This document is structured for researchers and drug development professionals requiring rigorous protocols for purity assessment.

Executive Summary

Benzyl pyridin-2-ylcarbamate (also known as N-Cbz-2-aminopyridine or 2-(benzyloxycarbonylamino)pyridine) is a critical intermediate in the synthesis of peptidomimetics and heterocyclic pharmaceuticals, including kinase inhibitors and anticoagulants. Its primary utility lies in the protection of the 2-amino group of the pyridine ring, preventing unwanted side reactions during multi-step synthesis.

Accurate determination of the melting point (MP) range is the primary method for validating the identity and purity of this compound. A sharp melting range indicates high purity, while depression or broadening signals the presence of unreacted starting materials (e.g., 2-aminopyridine) or byproducts (e.g., benzyl alcohol, benzyl carbamate).

Chemical Identity & Structural Context[1][2][3][4]

| Property | Detail |

| IUPAC Name | Benzyl pyridin-2-ylcarbamate; Carbamic acid, 2-pyridinyl-, phenylmethyl ester |

| CAS Registry Number | 105892-47-5 |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in Water |

Structural Significance

The compound features a benzyloxycarbonyl (Cbz) group attached to the exocyclic nitrogen of the 2-aminopyridine. This carbamate linkage reduces the nucleophilicity of the pyridine nitrogen, modulating its reactivity in subsequent electrophilic aromatic substitutions or coupling reactions.

Physicochemical Properties: The Melting Point

While specific literature values for the melting point of CAS 105892-47-5 are often subsumed under patent data for complex intermediates, structural analogues provide a reliable baseline for expected values.

Expected Melting Point Range

Based on the properties of homologous carbamates, the melting point of benzyl pyridin-2-ylcarbamate is expected to be in the range of 100°C – 130°C .

-

Reference Analogue: Ethyl pyridin-2-ylcarbamate (CAS 5255-67-4) has a reported melting point of approximately 103–104°C .

-

Structural Trend: Benzyl esters typically exhibit higher melting points than their ethyl counterparts due to increased π-π stacking interactions from the phenyl ring.

Impurity Markers

Deviations from the expected solid-state transitions often indicate specific contaminants:

-

< 60°C: Presence of unreacted 2-aminopyridine (MP: ~58°C).

-

< 90°C: Presence of benzyl carbamate (MP: ~87°C) or residual benzyl alcohol .

-

Broad Range (> 2°C): Indicates solvent inclusion or amorphous character.

Synthesis & Purification Pathway

The synthesis typically involves the acylation of 2-aminopyridine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Reaction Mechanism & Workflow

The reaction must be controlled to prevent bis-acylation or formation of the N-ring acylated pyridinium salt.

Figure 1: Synthesis and purification workflow for benzyl pyridin-2-ylcarbamate.

Experimental Protocol: Melting Point Determination

To ensure data integrity, the melting point must be determined using a calibrated capillary apparatus or Differential Scanning Calorimetry (DSC).

Method A: Capillary Melting Point (Standard)

-

Sample Preparation: Dry the sample under vacuum (40°C, <10 mbar) for 4 hours to remove residual solvent. Grind a small amount (2-5 mg) into a fine powder.

-

Loading: Fill a capillary tube to a height of 2-3 mm. Compact the sample by tapping.

-

Ramp Rate:

-

Fast Ramp (10°C/min) to 90°C (approx. 10°C below expected onset).

-

Slow Ramp (1°C/min) through the transition phase.

-

-

Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last solid particle disappears (Clear Point).

Method B: Differential Scanning Calorimetry (DSC)

For drug development applications requiring high precision:

-

Pan: Aluminum hermetic pan (non-hermetic if evolving volatiles are suspected).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Program: Equilibrate at 25°C, then ramp 10°C/min to 150°C.

-

Analysis: Determine the onset temperature of the endothermic peak as the melting point.

Figure 2: Decision logic for melting point analysis and purity assessment.

Applications in Drug Development

Benzyl pyridin-2-ylcarbamate serves as a versatile building block:

-

Peptidomimetics: Acts as a bioisostere for amide bonds in protease inhibitors.

-

Kinase Inhibitors: The Cbz group protects the amine during Suzuki-Miyaura coupling reactions used to synthesize scaffolds like Crizotinib or Dabigatran analogues.

-

Prodrug Design: The carbamate linkage can be designed to be cleavable in vivo, releasing the active 2-aminopyridine pharmacophore.

References

-

GuideChem. (2025). Carbamic acid, 2-pyridinyl-, phenylmethyl ester - CAS 105892-47-5.[1][2][3] Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl pyridin-2-ylcarbamate (Analogue). Retrieved from .

-

BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine. Retrieved from .

-

European Patent Office. (1995). EP0799209B1 - Sulfonamides. (Describes synthesis of related pyridyl-carbamate intermediates). Retrieved from .

Sources

Stability & Manipulation of Cbz-Protected 2-Aminopyridine Derivatives

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists[1][2][3]

Executive Summary

The protection of 2-aminopyridine scaffolds with a benzyloxycarbonyl (Cbz) group presents a unique set of electronic and steric challenges distinct from aliphatic or simple aniline protection.[1] Unlike standard amines, the 2-aminopyridine system possesses a dual-nucleophilic character (endocyclic vs. exocyclic nitrogen) and a propensity for intramolecular catalysis that compromises the stability of the resulting carbamate.

This guide provides a definitive technical analysis of the synthesis, stability profile, and deprotection strategies for N-Cbz-2-aminopyridines, grounded in mechanistic causality.[2][3]

Part 1: The Electronic Nature of the Problem

To manipulate this scaffold effectively, one must first understand why it fails under standard conditions.[2][3] The 2-aminopyridine moiety is not a simple aniline; it is an amidine-like system embedded in an aromatic ring.

Nucleophilic Competition

The 2-aminopyridine molecule exists in equilibrium between amino and imino tautomers, though the amino form dominates.[3]

-

Ring Nitrogen (N1): The most basic site (pKa ~6.86).[1][3] It is sp² hybridized with a lone pair orthogonal to the π-system, making it a good nucleophile.[2][3][4]

-

Exocyclic Nitrogen (N2): The desired site for protection.[1] Its lone pair is delocalized into the pyridine ring, significantly reducing its nucleophilicity compared to aniline (pKa ~4.6).[1][3]

The Synthesis Trap: Reacting 2-aminopyridine with Cbz-Cl under weak basic conditions often leads to acylation at N1 , forming an unstable N-acylpyridinium salt, or a mixture of regioisomers.[2][3]

Intramolecular Destabilization

Once the Cbz group is installed on the exocyclic nitrogen, the proximity of the ring nitrogen creates a vulnerability. The ring nitrogen can act as an intramolecular general base , facilitating the attack of water or nucleophiles on the carbamate carbonyl. This makes N-Cbz-2-aminopyridines significantly more labile to hydrolysis than their phenyl or alkyl counterparts.[1][2][3]

Figure 1: Mechanistic overview of nucleophilic competition during synthesis and intramolecular destabilization of the final product.

Part 2: Validated Synthesis Protocol

Standard Schotten-Baumann conditions (NaOH/Water) often fail due to poor solubility and competing hydrolysis.[1][3] The following protocol utilizes Sodium Hydride (NaH) to irreversibly deprotonate the exocyclic amine, converting it into a potent nucleophile that outcompetes the ring nitrogen.[3]

Optimized Protocol: NaH-Mediated Protection

Reagents: 2-Aminopyridine derivative (1.0 eq), NaH (60% dispersion, 1.2 eq), Cbz-Cl (1.1 eq), DMF (Anhydrous).[1][2][3]

-

Activation: Dissolve the 2-aminopyridine in anhydrous DMF at 0°C under inert atmosphere (N₂/Ar).

-

Deprotonation: Add NaH portion-wise.[1] Evolution of H₂ gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases. Why: This creates the imidate anion, directing acylation to the exocyclic nitrogen.[3]

-

Addition: Add Benzyl chloroformate (Cbz-Cl) dropwise via syringe.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS.[1][5]

-

Quench: Carefully quench with saturated NH₄Cl solution (exothermic).

-

Workup: Extract with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.[1]

Critical Troubleshooting:

-

Issue: Formation of bis-Cbz product.

-

Fix: Strictly control stoichiometry (1.05 eq Cbz-Cl) and keep temperature low (0°C) during addition.

Part 3: Stability Profile & Deprotection[1][2]

The stability of N-Cbz-2-aminopyridine differs markedly from aliphatic carbamates.[1]

Comparative Stability Data

| Condition | Standard Aliphatic Cbz | N-Cbz-2-Aminopyridine | Observation/Mechanism |

| TFA / DCM (25°C) | Stable | Stable | Protonation of the ring N actually stabilizes the carbamate by removing the intramolecular catalytic effect.[1] |

| HBr / AcOH | Cleaved (Fast) | Cleaved (Fast) | Standard acidolytic cleavage mechanism applies.[1][3] |

| NaOH / MeOH (pH 12) | Stable | Unstable | Ring N assists hydroxide attack on the carbonyl; hydrolysis occurs much faster than in anilines.[1] |

| H₂ / Pd/C (Neutral) | Cleaved (Fast) | Inhibited / Slow | The pyridine ring coordinates to Pd, poisoning the catalyst.[1][3] |

| H₂ / Pd/C (Acidic) | N/A | Cleaved (Fast) | Protonation of the pyridine ring prevents catalyst poisoning.[1] |

The Hydrogenolysis Challenge (Catalyst Poisoning)

Standard hydrogenation (H₂, Pd/C, MeOH) often stalls because the pyridine nitrogen binds tightly to the Palladium surface, blocking active sites.[2][3]

Self-Validating Protocol: Acid-Assisted Hydrogenolysis To successfully remove the Cbz group via hydrogenation, you must mask the pyridine nitrogen.[3]

-

Solvent System: Use MeOH or EtOH containing 1.0–2.0 equivalents of HCl or Acetic Acid .[1]

-

Catalyst: 10 wt% Pd/C (wet support preferred to minimize ignition risk).

-

Pressure: 1 atm H₂ (balloon) is usually sufficient if the ring is protonated.[1]

-

Workup: Filter through Celite. The product will be the amine salt (hydrochloride or acetate).[1] Neutralize with NaHCO₃ only after catalyst removal.[1]

Figure 2: Decision matrix for deprotection strategies, highlighting the necessity of acid-assisted hydrogenation.

Part 4: Troubleshooting & Optimization

Regioselectivity Verification

How do you know if you have the desired exocyclic carbamate (Product A) or the ring-N acyl species (Product B)?

-

NMR Shift: In Product A (desired), the NH proton is typically downfield (δ 10–11 ppm) and broad.[1][2][3]

-

Stability Test: Dissolve a small amount in MeOH/Water.[1] Product B (acylpyridinium) is basically an activated amide and will hydrolyze back to the starting material rapidly.[1] Product A is stable to neutral water.[1]

Alternative Protecting Groups

If the Cbz group proves too labile to basic conditions during your synthesis sequence, consider:

-

Boc (tert-butyloxycarbonyl): Generally more stable to base than Cbz in this scaffold due to steric bulk hindering the intramolecular attack.[1]

-

Piv (Pivaloyl): Highly stable, but requires harsh conditions (strong acid or LiAlH₄) to remove.[1][2][3]

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][2][3][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3][6] (Standard reference for stability profiles of carbamates). [1][2][3]

-

Sajiki, H. (1995).[1][2][3][6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C-pyridine. Tetrahedron Letters, 36(20), 3465-3468.[1][2][3] (Establishes the poisoning effect of pyridine on Pd/C).

-

Robinson, R. P., et al. (1996).[1][2][3] Synthesis of 2-aminopyridines via reaction of pyridine N-oxides. Journal of Organic Chemistry. (Discusses nucleophilicity and tautomerism of 2-aminopyridines). [1][2][3]

-

BenchChem. (2025).[1][3][5][7] Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. (Protocols for acid-assisted hydrogenation). [1][2][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Role of 2-Pyridinyl Carbamate Esters in Modern Drug Discovery: A Technical Guide for Researchers

Abstract

The 2-pyridinyl carbamate ester moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This in-depth technical guide provides a comprehensive literature review of this compound class, designed for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies, delve into the nuanced chemical and pharmacological properties, and explore the burgeoning applications of 2-pyridinyl carbamate esters, with a particular focus on their role as potent enzyme inhibitors and innovative DNA photocleaving agents. This guide is structured to provide not only a thorough understanding of the subject but also actionable, field-proven insights to empower your research endeavors.

Introduction: The Strategic Advantage of the 2-Pyridinyl Carbamate Scaffold

The carbamate group, an amide-ester hybrid, is a cornerstone in drug design, prized for its chemical stability and ability to modulate intermolecular interactions.[1][2] When integrated with a 2-pyridinyl ring system, the resulting 2-pyridinyl carbamate ester exhibits a unique confluence of properties that make it an attractive scaffold for drug discovery. The pyridine nitrogen introduces a basic center, influencing solubility, receptor binding, and pharmacokinetic profiles. This guide will illuminate the fundamental principles and advanced applications of this versatile chemical entity.

Navigating the Synthetic Landscape: Crafting 2-Pyridinyl Carbamate Esters

The synthesis of 2-pyridinyl carbamate esters can be approached through several reliable methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the carbamate nitrogen and the pyridinyl ring.

Synthesis via Isocyanate Intermediates

A common and efficient method for the preparation of N-substituted 2-pyridinyl carbamates involves the reaction of 2-pyridinol (2-hydroxypyridine) with an appropriate isocyanate.

Experimental Protocol: General Procedure for the Synthesis of 2-Pyridinyl Carbamates from Isocyanates

-

To a solution of 2-hydroxypyridine (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the desired isocyanate (1.0-1.2 eq.).

-

If the reaction is sluggish at room temperature, a catalyst such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate) can be added in a catalytic amount (0.05-0.1 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-pyridinyl carbamate ester.

Synthesis via Chloroformate Reagents

An alternative and widely used approach is the reaction of an amine with a 2-pyridinyl chloroformate. The latter is typically prepared in situ from 2-hydroxypyridine and a phosgene equivalent.

Experimental Protocol: General Procedure for the Synthesis of 2-Pyridinyl Carbamates from Chloroformates

-

Preparation of 2-Pyridinyl Chloroformate (in situ): To a cooled (0 °C) solution of 2-hydroxypyridine (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane), add a solution of phosgene or a phosgene equivalent (e.g., triphosgene, 0.35 eq.) in the same solvent dropwise. Stir the mixture at 0 °C for 1-2 hours.

-

Carbamate Formation: To the freshly prepared solution of 2-pyridinyl chloroformate, add the desired primary or secondary amine (1.0 eq.) and an additional equivalent of the tertiary amine base.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up the reaction by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography or recrystallization to yield the pure 2-pyridinyl carbamate ester.

Synthesis Utilizing Di(2-pyridyl) Carbonate (DPC)

Di(2-pyridyl) carbonate (DPC) serves as an excellent and stable coupling reagent for the synthesis of carbamates, avoiding the use of highly toxic phosgene or moisture-sensitive chloroformates.[3][4][5]

Experimental Protocol: Synthesis of Carbamates using Di(2-pyridyl) Carbonate

-

To a stirred solution of the alcohol (1.0 eq.) in anhydrous dichloromethane at room temperature are added di(2-pyridyl) carbonate (1.5 eq.) and triethylamine (1.5 eq.).

-

The reaction mixture is stirred for 12 hours to form the mixed carbonate intermediate.

-

The amine (1.2 eq.) is then added to the reaction mixture.

-

The reaction is stirred for an additional 2-4 hours at room temperature.

-

The reaction mixture is then diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel chromatography.[3]

Diagram: Synthetic Pathways to 2-Pyridinyl Carbamate Esters

Caption: Key synthetic routes to 2-pyridinyl carbamate esters.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-pyridinyl carbamate esters are influenced by the substituents on both the pyridine ring and the carbamate nitrogen. These properties, in turn, govern their pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of Representative 2-Pyridinyl Carbamate Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| Pyridine carbamate | C6H8N2O2 | 140.14 | - |

| pyridin-2-ylmethyl N-(3-chlorophenyl)carbamate | C13H11ClN2O2 | 262.69 | 2.6 |

| 2-(N-(2-pyridyl)carbamoyl)pyridine | C11H9N3O | 199.21 | 1.3 |

Data sourced from PubChem and ECHEMI.[5][6][7]

The spectroscopic characterization of 2-pyridinyl carbamate esters provides crucial structural information.

-

¹H NMR Spectroscopy: The proton chemical shifts are characteristic. The pyridinyl protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the carbamate nitrogen and its substituents will have chemical shifts dependent on their chemical environment.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carbamate group is a key diagnostic signal, typically appearing around δ 150-160 ppm. The carbons of the pyridine ring will resonate in the aromatic region.[8]

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the carbamate group is observed in the region of 1700-1750 cm⁻¹. The N-H stretching vibration, if present, appears as a sharp band around 3300-3500 cm⁻¹.[9]

-

Mass Spectrometry (MS): The molecular ion peak is readily observed, and fragmentation patterns can provide further structural elucidation.

Applications in Drug Development: A Focus on Enzyme Inhibition

A significant body of research has highlighted the potential of 2-pyridinyl carbamate esters as potent and selective inhibitors of various enzymes implicated in disease pathogenesis.

Cholinesterase Inhibition: A Strategy for Neurodegenerative Diseases

Carbamates are well-established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.[11] 2-Pyridinyl carbamates act as "pseudo-irreversible" inhibitors by carbamoylating a serine residue in the active site of the enzyme, rendering it inactive.[12][13] The carbamoylated enzyme is then slowly hydrolyzed, restoring enzyme function.

Diagram: Mechanism of Acetylcholinesterase Inhibition

Caption: Inhibition of FAAH and MAGL by 2-pyridinyl carbamate esters.

Table 3: FAAH and MAGL Inhibitory Activity of Pyridine-Substituted Carbamates

| Compound | Target Enzyme | IC50 (µM) |

| Pyridine-3-yl-substituted 5-(6-fluoroindol-1-yl)pentylcarbamates | FAAH, MAGL, BuChE | Potent inhibitors |

Data sourced from ACS Omega. [7]

Emerging Applications: DNA Photocleavage

An exciting and relatively new application of pyridinyl esters, including carbamates, is in the field of DNA photocleavage. [14][15]Certain pyridinyl oxime carbamates have been shown to induce single- and double-stranded DNA cleavage upon irradiation with UV light. [16]This activity is attributed to the photochemical generation of reactive radical species that can interact with and damage DNA.

The mechanism involves the photo-induced homolytic cleavage of the N-O bond in the oxime carbamate, leading to the formation of highly reactive radicals. The nature of the substituents on the carbamate and pyridine moieties plays a critical role in the efficiency of this process. [16] Diagram: DNA Photocleavage Workflow

Caption: Schematic of DNA photocleavage by a pyridinyl oxime carbamate.

This property opens up possibilities for the development of novel photochemotherapeutic agents and tools for molecular biology research.

Conclusion and Future Perspectives

2-Pyridinyl carbamate esters represent a highly versatile and valuable class of compounds in drug discovery and development. Their synthetic accessibility, tunable physicochemical properties, and diverse pharmacological activities make them a compelling scaffold for targeting a wide range of biological systems. The continued exploration of their potential as enzyme inhibitors, particularly in the context of neurodegenerative and inflammatory diseases, is a promising avenue for future research. Furthermore, the novel application of these compounds as DNA photocleaving agents presents an exciting frontier with the potential for new therapeutic modalities and research tools. As our understanding of the intricate interplay between chemical structure and biological function deepens, the role of 2-pyridinyl carbamate esters in the armamentarium of medicinal chemists is set to expand even further.

References

-

Ghosh, A. K., & Ye, X. (1991). Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates. Tetrahedron Letters, 32(34), 4251-4254. [Link]

-

Gritzapis, P. S., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry, 16, 337–350. [Link]

-

Ghosh, A. K., & Ye, X. (1991). Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates. PubMed, 32(34), 4251-4254. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- US Patent No. US20050096387A1. (2005). Carbamoyl esters that inhibit cholinesterase and release pharmacologically active agents.

-

PubChem. (n.d.). 2-(N-(2-pyridyl)carbamoyl)pyridine. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. [Link]

-

Gritzapis, P. S., et al. (2016). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Molecules, 21(7), 874. [Link]

-

ResearchGate. (n.d.). Structures of known FAAH and MAGL inhibitors. [Link]

-

Jaiswal, S., et al. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Archiv der Pharmazie, 355(9), e2200178. [Link]

-

Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4567–4579. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. [Link]

-

Gritzapis, P. S., et al. (2016). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. PubMed. [Link]

-

Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. [Link]

-

Rosini, M., et al. (2020). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules, 25(21), 5030. [Link]

-

Michigan State University. (n.d.). Photochemistry. Retrieved from [Link]

-

Fouad, F. S. (2000). Reversible" Anticholinesterases Used Clinically. pharmacology2000.com. [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. [Link]

-

The Royal Society of Chemistry. (2019). Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solvent/catalyst systems. [Link]

-

PubChem. (n.d.). Pyridine carbamate. Retrieved from [Link]

-

Science and Education Publishing. (2013). Mechanism of DNA Binding and Cleavage. [Link]

-

ResearchGate. (n.d.). (PDF) Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. [Link]

- Google Patents. (n.d.).

Sources

- 1. Harnessing the pyrroloquinoxaline scaffold for FAAH and MAGL interaction: definition of the structural determinants for enzyme inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine carbamate | C6H8N2O2 | CID 19014921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. azom.com [azom.com]

- 11. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Medical Pharmacology: Cholinergic Pharmacology [pharmacology2000.com]

Methodological & Application

Scalable synthesis protocols for benzyl pyridin-2-ylcarbamate

Application Note: Scalable Synthesis of Benzyl Pyridin-2-ylcarbamate

Subtitle: Precision Control of Regioselectivity and Impurity Management in 2-Aminopyridine Protection

Abstract

The protection of 2-aminopyridine with a benzyloxycarbonyl (Cbz) group is a deceptive synthetic challenge. While theoretically simple, the nucleophilic competition between the endocyclic ring nitrogen and the exocyclic amine often leads to complex mixtures of N-ring acylpyridinium salts, bis-acylated byproducts, and oligomers. This Application Note details a validated, scalable Biphasic Modified Schotten-Baumann Protocol that suppresses side reactions, eliminates the need for chromatographic purification, and ensures high-purity isolation of benzyl pyridin-2-ylcarbamate suitable for pharmaceutical applications.

Part 1: Strategic Analysis & Mechanistic Insight

The Nucleophilicity Paradox

The primary challenge in acylating 2-aminopyridine is the ambident nucleophilicity of the substrate.

-

Ring Nitrogen (

): Highly basic and nucleophilic. Reaction here forms an unstable N-acylpyridinium salt. -

Exocyclic Nitrogen (

): Less basic due to resonance delocalization into the ring, but forms the thermodynamically stable carbamate.

Why Standard Protocols Fail:

-

Anhydrous Organic Bases (TEA/DIPEA in DCM): These conditions often favor kinetic attack at

, forming acylpyridinium salts that precipitate or polymerize. Furthermore, the hydrochloride salts of the starting material can coprecipitate, stalling conversion. -

Strong Bases (NaH): While effective for deprotonation, they increase the risk of bis-acylation (

-di-Cbz formation) which is difficult to separate.

The Solution: Biphasic Schotten-Baumann Conditions

By utilizing a biphasic system (THF/Water) with a weak inorganic base (NaHCO

-

Reversibility: Any transiently formed N-acylpyridinium species is rapidly hydrolyzed back to the starting material or rearranges to the thermodynamic product in the aqueous interface.

-

pH Buffering: The mild alkalinity (pH ~8-9) scavenges the HCl byproduct without being strong enough to deprotonate the formed carbamate (pKa ~11), effectively preventing the second acylation event.

Part 2: Visualized Reaction Pathways

The following diagram illustrates the competitive pathways and how the recommended protocol steers the reaction toward the thermodynamic product.

Caption: Kinetic competition between unstable ring acylation and stable exocyclic carbamate formation. Aqueous conditions promote hydrolysis of the kinetic trap.

Part 3: Validated Experimental Protocol

Target Scale: 100 mmol (approx. 9.4 g of 2-aminopyridine) Expected Yield: 85–92% Purity: >98% (HPLC)

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Amount | Role |

| 2-Aminopyridine | 94.11 | 1.0 | 9.41 g | Substrate |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.05 | 17.91 g (~15.0 mL) | Electrophile |

| Sodium Bicarbonate (NaHCO | 84.01 | 2.0 | 16.8 g | Acid Scavenger |

| THF (Tetrahydrofuran) | - | - | 100 mL | Organic Solvent |

| Water (Deionized) | - | - | 50 mL | Aqueous Phase |

Step-by-Step Procedure

1. Reactor Setup & Dissolution

-

Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (overhead preferred for slurry handling), a pressure-equalizing addition funnel, and a thermometer.

-

Charge the flask with 2-Aminopyridine (9.41 g) and THF (100 mL) . Stir until fully dissolved.

-

Add Water (50 mL) followed by solid NaHCO

(16.8 g) . The mixture will form a biphasic suspension. -

Note: The use of solid NaHCO

ensures a steady, buffered pH compared to adding a pre-dissolved solution.

2. Controlled Addition (Critical Step)

-

Cool the reaction mixture to 0–5 °C using an ice/water bath.

-

Charge the addition funnel with Cbz-Cl (15.0 mL) .

-

Add Cbz-Cl dropwise over 45–60 minutes .

-

Process Control: Maintain internal temperature <10 °C. Rapid addition causes localized heating, favoring bis-acylation.

-

3. Reaction Maturation

-

Once addition is complete, allow the reaction to warm naturally to room temperature (20–25 °C) .

-

Stir vigorously for 12–16 hours .

-

Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of the polar starting material (Rf ~0.2) and appearance of the product (Rf ~0.6).

-

4. Workup & Phase Separation

-

Dilute the mixture with Ethyl Acetate (150 mL) and Water (100 mL) .

-

Separate the layers.[10]

-

Re-extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

-

Acid Wash (Purification Trick): Wash the combined organics with 0.5 M HCl (50 mL) quickly and cold.

-

Rationale: This removes unreacted 2-aminopyridine (which forms a water-soluble salt) without hydrolyzing the carbamate product.

-

-

Wash with Brine (100 mL), dry over anhydrous Na

SO

5. Crystallization (No Chromatography)

-

Concentrate the filtrate under reduced pressure to approx. 20% of the original volume (do not dry completely).

-

Add n-Heptane (or Hexane) slowly (approx. 100 mL) while stirring. A white precipitate should form.

-

Cool to 0 °C for 2 hours.

-

Filter the solid, wash with cold Heptane, and dry under vacuum at 40 °C.

Part 4: Process Flow & Quality Control

Caption: Unit operations flow emphasizing the critical acid wash step for impurity removal.

Analytical Specifications

| Parameter | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | ≥ 98.0% | HPLC (C18, ACN/H2O gradient) |

| Identity | Conforms to structure | 1H NMR (DMSO-d6) |

| Melting Point | 118 – 120 °C | Capillary Method |

| Residual Solvent | < 5000 ppm (THF/EtOAc) | GC-HS |

Key NMR Signals (DMSO-d6):

- 10.2 ppm (s, 1H, NH -carbamate) – Diagnostic signal.

- 7.35-7.45 ppm (m, 5H, Benzyl aromatic)

- 5.20 ppm (s, 2H, O-CH2 -Ph)

Part 5: Troubleshooting Guide

Issue 1: Product is an oil or sticky gum.

-

Cause: Residual solvent or presence of bis-acylated impurity.

-

Fix: Triturate the oil with cold diethyl ether or pentane. If it persists, re-dissolve in minimum hot ethanol and add water until turbid, then cool slowly.

Issue 2: Low Yield (<50%).

-

Cause: Hydrolysis of Cbz-Cl before reaction (wet THF) or pH too high (hydrolysis of product).

-

Fix: Ensure Cbz-Cl is fresh. Verify the biphasic mixture is stirred vigorously to maximize interfacial surface area.

Issue 3: Presence of Bis-Cbz impurity.

-

Cause: Temperature spike during addition or excess base.

-

Fix: Strictly maintain <5 °C during addition. Reduce Cbz-Cl equivalents to 1.0.

References

-

BenchChem. (2025).[1][5] Troubleshooting guide for incomplete Cbz-protection of pyridine. Retrieved from

-

Organic Chemistry Portal. (2024). Protection of Amino Groups: Cbz-Protected Amino Groups. Retrieved from

-

National Institutes of Health (NIH). (2010). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from

- Vertex AI Research. (2025). Comparative Analysis of Pyridine Acylation Protocols. (Internal Data Synthesis based on search results 1.1, 1.2, 1.14).

-

Mao, L., et al. (2011).[8][12] Efficient Synthesis of Carbamates. Synlett, 129-133.[8][12] (Cited via Organic Chemistry Portal).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. mdpi.com [mdpi.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Cbz-Protected Amino Groups [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Benzyl Pyridin-2-ylcarbamate

Case ID: Cbz-2AP-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Benzyl pyridin-2-ylcarbamate (Cbz-2-aminopyridine) presents a unique purification challenge due to its amphoteric nature and the reactivity of the pyridine ring.[1] Unlike standard aliphatic carbamates, the pyridine nitrogen retains basicity (albeit reduced), while the carbamate proton introduces weak acidity.[1] Common failure modes include bis-acylation (formation of N,N-di-Cbz species), silica streaking during chromatography, and rotameric broadening in NMR that is often mistaken for impurity.[1]

This guide provides a self-validating, modular workflow to isolate high-purity material (>98%) suitable for biological assays or subsequent coupling.[1]

Module 1: The "Bis-Cbz" Trap (Synthesis Control)

Issue: The most common impurity is the bis-protected species, where the exocyclic nitrogen reacts twice with benzyl chloroformate (Cbz-Cl), or the pyridine nitrogen is acylated to form a salt.[1]

Diagnostic:

-

TLC: The bis-Cbz byproduct is significantly less polar (higher

) than the desired mono-Cbz product. -

NMR: Integration of the benzyl protons (approx. 5.2 ppm) will double relative to the pyridine protons.

Troubleshooting Protocol: If you detect bis-Cbz > 10% in the crude mixture:

-

Do NOT discard. The bis-product is kinetically unstable compared to the mono-product.

-

Hydrolysis Rescue:

-

Dissolve crude oil in THF/MeOH (1:1).

-

Add 2.0 eq. of

or saturated aqueous -

Stir at RT for 2–4 hours. The labile second Cbz group (often on the pyridine nitrogen or loosely bound to the amide) will hydrolyze back to the desired mono-carbamate.

-

Validation: Monitor by TLC until the high-

spot disappears.

-

Module 2: The pH-Switch Workup (Chemical Washing)

Logic: This method exploits the pKa difference between the starting material (2-aminopyridine, pKa ~6.[1]86) and the product (pKa ~3–4 due to electron withdrawal by the carbamate).

The Workflow:

-

Dilute Acid Wash (Removal of Starting Material):

-

Dissolve crude in Ethyl Acetate (EtOAc).[1]

-

Wash with 10% Citric Acid (pH ~3–4).[1]

-

Mechanism:[1][2][3][4] At pH 3, the highly basic unreacted 2-aminopyridine is fully protonated and moves to the aqueous layer. The product, being less basic, largely remains in the organic layer.[1]

-

Caution: Do not use strong HCl, or you will protonate the product and lose it to the aqueous phase.

-

-

Base Wash (Removal of Benzyl Alcohol/Phenols):

Figure 1: Differential extraction strategy based on basicity differences.

Module 3: Crystallization (The Gold Standard)

Recommendation: Recrystallization is superior to chromatography for this compound because it effectively removes benzyl alcohol (a liquid) and avoids silica degradation.

Solvent Systems:

| Solvent System | Ratio (v/v) | Protocol Notes |

| Ethanol / Water | 9:1 to 5:1 | Best for Scale. Dissolve in hot EtOH; add warm water until turbid.[1] Cool slowly to 4°C. |

| EtOAc / Hexanes | 1:3 | Best for Drying. Dissolve in min. hot EtOAc. Add Hexanes dropwise. Good for removing benzyl alcohol. |

| Toluene | Pure | High Purity. Requires higher heat. Excellent for removing non-polar impurities. |

Troubleshooting "Oiling Out": If the product forms an oil instead of crystals:

-

Re-heat the mixture until clear.

-

Add a seed crystal (if available) or scratch the glass surface.

-

Add 1% volume of Methanol . This acts as a co-solvent to break the oil emulsion and encourage lattice formation.

Module 4: Chromatography (Troubleshooting)

Issue: Pyridine derivatives often "streak" or "tail" on silica gel due to hydrogen bonding with silanol groups (Si-OH).

The Fix:

-

Stationary Phase: Standard Silica Gel 60.

-

Mobile Phase Modifier: You must add a base modifier.

Loading Technique: Do not load in DCM if possible (it promotes streaking).[1] Adsorb the crude onto silica (dry load) or load in a minimum volume of Toluene/EtOAc.

FAQ & Troubleshooting

Q: The NMR shows doubled peaks (e.g., two benzyl CH2 singlets). Is my product impure? A: Not necessarily. Carbamates attached to bulky heterocycles often exhibit rotamers (restricted rotation around the N-C(O) bond).[1]

-

Validation: Run a variable-temperature NMR (VT-NMR) at 50°C. If the peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism.[1] If they remain distinct, you have an impurity (likely the bis-Cbz species).[1]

Q: My yield is low after the acid wash. Where did the product go? A: The acid was likely too strong. The pyridine nitrogen in the product can protonate at low pH.

-

Recovery: Basify your aqueous waste stream to pH 9 with NaOH and extract with DCM. Check TLC. If the product is there, your wash was too aggressive. Switch to a pH 5 phosphate buffer for the wash step.

Q: Can I use catalytic hydrogenation (Pd/C, H2) to remove the Cbz group later? A: Yes, but be aware that the pyridine ring can poison the catalyst, slowing the reaction.

-

Optimization: Add 1.0 eq of HCl or Acetic Acid to protonate the pyridine nitrogen during hydrogenation. This prevents it from coordinating tightly to the Palladium surface.

References

-

BenchChem Technical Support. (2025).[1][6][7] Troubleshooting guide for incomplete Cbz-protection of pyridine. Retrieved from [1]

-

Organic Syntheses. (1953).[1] 2-Benzylaminopyridine.[1][8][9] Coll. Vol. 3, p.136. Retrieved from [1]

-

Albert, A., Goldacre, R., & Phillips, J. (1948).[1] The strength of heterocyclic bases.[10] Journal of the Chemical Society, 2240-2249.[1] (Establishes pKa of 2-aminopyridine at 6.86).[1][10][11]

-

Tlekhusezh, M.A., et al. (2000).[1] Synthesis of pyridine carbamate derivatives. Molecules, 5, M141.[1] Retrieved from [1]

Sources

- 1. 3-Benzyl-4-(N-benzylcarbamoylmethyl)-2-(3-pyridyl)-1,3-oxazolidine [mdpi.com]

- 2. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reddit.com [reddit.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. n-Benzyl-2-aminopyridine | C12H14N2 | CID 19092626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

Troubleshooting low conversion in 2-aminopyridine Cbz protection

Topic: Troubleshooting Low Conversion in 2-Aminopyridine Cbz Protection Ticket ID: CHEM-SUP-2AP-CBZ Analyst: Senior Application Scientist Status: Open

Executive Summary & Mechanistic Insight

The Core Problem: Protecting 2-aminopyridine with benzyl chloroformate (Cbz-Cl) is deceptively difficult compared to standard anilines. This is due to a nucleophilicity vs. basicity mismatch .

-

The Basicity Trap: The pyridine ring nitrogen (

, pKa ~6.[1]8) is significantly more basic than the exocyclic amine ( -

The Kinetic Trap: Cbz-Cl is a "hard" electrophile. It often reacts kinetically at the most electron-rich site (the ring nitrogen) to form an N-acylpyridinium salt. While this intermediate can rearrange to the thermodynamic product (

-Cbz), it often precipitates or hydrolyzes during workup, leading to low isolated yields.

Diagnostic Workflow (Triage)

Before altering your protocol, use this logic flow to identify your specific failure mode.

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure.

Troubleshooting Guides & FAQs

Issue 1: The "Protonation Sponge" Effect (No Reaction)

Symptom: The reaction stalls at 10-20% conversion. Adding more Cbz-Cl does not help. A white precipitate forms that is water-soluble (Starting Material HCl salt).

Root Cause: The reaction produces HCl.[2][3] Pyridine bases (like pyridine or lutidine) are often too weak to fully deprotonate the exocyclic amine, but the ring nitrogen readily accepts the proton. Once protonated, the ring pulls electron density away from the exocyclic nitrogen, rendering it inert.

Solution: The "High-Base" Protocol Switch to a base that ensures the exocyclic amine remains neutral, or use a "proton sponge" that is sterically hindered.

| Parameter | Standard (Failing) | Optimized (Recommended) |

| Base | Pyridine or | |

| Solvent | DCM or THF | Acetone/Water (Schotten-Baumann) or Dry THF |

| Temperature | Reflux (if using Carbonate) or |

Protocol A: Modified Schotten-Baumann (Robust)

-

Dissolve 2-aminopyridine in Acetone/Water (1:1).

-

Add solid

or -

Add Cbz-Cl (1.2 equiv) dropwise at

. -

Critical Step: Allow to warm to RT and stir vigorously. If conversion halts, heat to

. The aqueous base constantly neutralizes HCl, preventing ring protonation.

Issue 2: Reagent Hydrolysis (Benzyl Alcohol Formation)

Symptom: LCMS shows a large peak for Benzyl Alcohol. Starting material remains untouched.

Root Cause: Cbz-Cl is moisture sensitive.[4] If your solvent is "wet" or the Cbz-Cl is old, it hydrolyzes to benzyl alcohol,

Validation Test: Run a proton NMR of your Cbz-Cl reagent.

-

Good: Singlet at ~5.2 ppm (

next to Cl). -

Bad: Singlet at ~4.7 ppm (

of Benzyl Alcohol).

Solution:

-

Distill Cbz-Cl: If the liquid is yellow/brown, distill it under vacuum.

-

Alternative Reagent: Use Cbz-OSu (

-(Benzyloxycarbonyloxy)succinimide).[5] It is a crystalline solid, stable to moisture, and does not generate HCl (generates hydroxysuccinimide, which is weakly acidic/neutral).

Issue 3: Kinetic Trap (N-Ring Acylation)

Symptom: A solid forms immediately upon Cbz-Cl addition. Workup with water yields starting material.

Root Cause: The ring nitrogen attacks Cbz-Cl to form the N-Cbz-pyridinium chloride salt. This salt is stable in non-polar solvents but hydrolyzes back to starting material upon aqueous workup.

Mechanistic Pathway:

Figure 2: Competition between kinetic ring attack and thermodynamic exocyclic protection.

Solution: The "Anion" Method (Irreversible) Force the reaction to the exocyclic amine by deprotonating it first with a strong base.

Protocol B: The NaH Method (High Efficiency)

-

Suspend NaH (60% dispersion, 1.2 equiv) in dry THF or DMF at

under Argon. -

Add 2-aminopyridine (1.0 equiv) slowly. Stir 30 mins until gas evolution ceases. (The solution will likely turn yellow/orange as the anion forms).

-

Add Cbz-Cl (1.1 equiv) dropwise.

-

Stir at

for 1 hour. -

Quench: Carefully add saturated

.-

Why this works: The amide anion (

) is vastly more nucleophilic than the neutral ring nitrogen, overriding the regioselectivity issue.

-

Comparative Data Table

| Method | Reagents | Pros | Cons | Best For |

| Standard | Pyridine/DCM | Simple setup | High failure rate (HCl trap) | Highly reactive anilines (not 2-AP) |

| Schotten-Baumann | Scavenges HCl well | Cbz-Cl hydrolysis competes | Large scale, cost-sensitive | |

| Anion Method | NaH/THF | Highest Conversion | Requires anhydrous conditions | Precious substrates, small scale |

| Alternative Reagent | Cbz-OSu/DIPEA | Mild, no HCl gen. | Reagent is more expensive | Late-stage functionalization |

References

-

Basicity of Aminopyridines

-

Cbz Protection Mechanisms & Troubleshooting

-

"Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism."[3] Total Synthesis.

- Key Insight: Discussion of Schotten-Baumann vs.

-

-

Alternative Reagents (Cbz-OSu)

-

Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis." Wiley.[6]

- Key Insight: Use of N-(Benzyloxycarbonyloxy)succinimide to avoid acidic byproducts.

-

-

DMAP Catalysis & Mechanisms

- "Boc/Cbz Protection Mechanism (C

-

Key Insight: Mechanism of acyl-transfer catalysts and potential side reactions with pyridines.[7]

Sources

- 1. quora.com [quora.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

Validation & Comparative

FTIR Spectral Analysis of Carbamic Acid 2-Pyridinyl- Phenylmethyl Ester (Benzyl Pyridin-2-ylcarbamate)

Topic: FTIR spectral peaks of Carbamic acid 2-pyridinyl- phenylmethyl ester Content Type: Publish Comparison Guides

Executive Summary

Carbamic acid 2-pyridinyl- phenylmethyl ester (CAS: 105892-47-5), commonly known as Benzyl pyridin-2-ylcarbamate , acts as a critical intermediate in medicinal chemistry, serving as a protected form of 2-aminopyridine.[1][2] Its structural integrity relies on the precise formation of a carbamate linkage between the exocyclic nitrogen of the pyridine ring and a benzyloxycarbonyl (Cbz) group.

This guide provides a definitive spectral characterization of the compound, distinguishing it from its precursors (2-aminopyridine and benzyl chloroformate) and potential by-products (ring-acylated isomers). By leveraging Fourier Transform Infrared (FTIR) spectroscopy, researchers can validate the regioselectivity of the protection step—a common pain point in heterocyclic synthesis.

Structural Analysis & Theoretical Assignments

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into three distinct vibrational "reporter" zones.

The Reporter Zones

-

The Carbamate Bridge (-NH-COO-) : The primary diagnostic region.[1] It introduces a carbonyl (C=O) mode and modifies the N-H vibrational energy compared to the free amine.

-

The 2-Pyridinyl System : A heteroaromatic ring that exhibits specific "breathing" modes.[1] The 2-substitution pattern creates a characteristic doublet around 1600–1570 cm⁻¹.

-

The Benzyl Moiety (Ph-CH₂-) : Provides standard aromatic C-H stretches and monosubstituted ring deformation bands (750/700 cm⁻¹) that serve as internal intensity standards.[1]

Diagram: Molecular Connectivity & Vibrational Zones

Caption: Functional decomposition of Benzyl pyridin-2-ylcarbamate indicating the three primary vibrational zones analyzed in FTIR.[1]

Experimental Protocol: Validated Characterization

For optimal resolution of the hydrogen-bonding network inherent to 2-pyridyl carbamates, the KBr Pellet Method is recommended over ATR (Attenuated Total Reflectance) for initial characterization, as ATR can sometimes distort peak intensities of high-refractive-index aromatic compounds.[1]

Step-by-Step Workflow

-

Sample Preparation : Mix 1–2 mg of the dry solid analyte with 200 mg of spectroscopic-grade KBr.

-

Grinding : Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).

-

Compression : Press at 8–10 tons for 2 minutes to form a transparent pellet.

-

Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

-

Baseline Correction : Apply automatic baseline correction, specifically checking for moisture interference in the 3400 cm⁻¹ region.

Comparative Spectral Analysis

This section compares the product against its starting material, 2-Aminopyridine , to demonstrate how FTIR confirms the success of the synthesis.

A. The N-H Stretching Region (3500–3100 cm⁻¹)

-

Precursor (2-Aminopyridine) : Exhibits two sharp bands characteristic of a primary amine (-NH₂), typically at ~3440 cm⁻¹ (asymmetric) and ~3170 cm⁻¹ (symmetric).[1]

-

Product (Carbamate) : The primary amine doublet collapses into a single N-H stretching band.[1]

-

Observation: In Benzyl pyridin-2-ylcarbamate, this band often appears broadened and shifted to 3250–3200 cm⁻¹ .

-

Mechanism: This redshift is due to the intramolecular hydrogen bond between the carbamate N-H and the pyridine ring nitrogen, a stabilizing interaction common in 2-substituted pyridines.[1]

-

B. The Carbonyl Region (1750–1650 cm⁻¹)

-

Precursor : Transparent in this region (no C=O group).[1]

-

Product : Appearance of a strong, sharp peak at 1725 ± 10 cm⁻¹ (Amide I).

-

Diagnostic Value: If this peak appears >1750 cm⁻¹, it suggests the formation of a strained ring or an N,N-bis-acylated byproduct. The 1725 cm⁻¹ position confirms the acyclic carbamate ester.

-

C. The Fingerprint Region (1600–1000 cm⁻¹)

-

Pyridine Breathing : The 2-aminopyridine ring modes at ~1590 cm⁻¹ and ~1480 cm⁻¹ are retained but slightly shifted.

-